N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide
Description
Properties
IUPAC Name |
N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-2-(1-methylindol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c1-25-12-15(17-4-2-3-5-18(17)25)9-22(26)23-11-16-10-20(29-24-16)14-6-7-19-21(8-14)28-13-27-19/h2-8,10,12H,9,11,13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJDAXYWVXMVGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NCC3=NOC(=C3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoxazole ring through a cyclization reaction involving hydroxylamine and an appropriate diketone. The benzo[d][1,3]dioxole moiety can be introduced via a Friedel-Crafts acylation reaction. The indole structure is often synthesized separately and then coupled with the isoxazole intermediate through a condensation reaction. The final step involves the formation of the acetamide linkage under mild conditions, typically using acetic anhydride and a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Bases: Pyridine, sodium hydroxide
Acids: Hydrochloric acid, sulfuric acid
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Overview
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide is a complex organic compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and pharmacology. This article explores its applications, highlighting its potential therapeutic benefits and mechanisms of action.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. Research suggests that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, derivatives with similar structures have shown effectiveness against breast cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival .
Neurological Disorders
The indole moiety present in the compound is associated with various neuroprotective effects. Studies have demonstrated that compounds containing indole can modulate serotonin receptors, which are crucial in treating depression and anxiety disorders. The isoxazole ring further enhances the bioactivity, potentially leading to new treatments for neurodegenerative diseases such as Alzheimer's .
Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory effects. It has been observed to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases like rheumatoid arthritis . The modulation of immune responses through this compound could provide a novel therapeutic approach.
Case Studies
Mechanism of Action
The mechanism by which N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, or nucleic acids, depending on the specific application. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights structural differences and similarities between the target compound and key analogues:
Table 1: Structural and Functional Group Comparison
Key Observations:
Acetamide vs. carboxamide (e.g., ): Acetamide’s methyl group may improve metabolic stability over carboxamide’s primary amide.
Heterocyclic Core :
- Isoxazole rings are common in all compounds, but substitution patterns vary. The target’s isoxazole is fused to benzo[d][1,3]dioxole, unlike phenyl- or fluoro-substituted isoxazoles .
- Oxadiazole-containing analogues (e.g., 8g ) introduce sulfur atoms, which may enhance hydrogen bonding or redox activity.
Biological Activity
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer effects, immunomodulatory actions, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 448.5 g/mol. The structure consists of a benzo[d][1,3]dioxole moiety attached to an isoxazole ring and an indole derivative, which may contribute to its biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole and isoxazole moieties. For instance, related compounds have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Example Compound A | HepG2 (liver cancer) | 2.38 | |
| Example Compound B | HCT116 (colon cancer) | 1.54 | |
| Example Compound C | MCF7 (breast cancer) | 4.52 |
The mechanisms underlying these effects include the inhibition of EGFR signaling pathways, induction of apoptosis through caspase activation, and modulation of mitochondrial apoptosis pathway proteins such as Bax and Bcl-2 .
Immunomodulatory Effects
Isoxazole derivatives have been reported to exhibit immunoregulatory properties. For example, certain isoxazole compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in response to lipopolysaccharide (LPS) stimulation. This suggests a potential application in treating inflammatory diseases .
The biological activity of this compound may involve several mechanisms:
- EGFR Inhibition : Compounds targeting the epidermal growth factor receptor (EGFR) can disrupt signaling pathways critical for cancer cell proliferation.
- Apoptosis Induction : Activation of apoptotic pathways through upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).
- Cytokine Modulation : Inhibition of cytokine production can reduce inflammation and potentially improve outcomes in autoimmune conditions.
Case Studies
In a study examining related isoxazole derivatives, researchers found that these compounds exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index . Further exploration into the structure–activity relationship (SAR) has provided insights into optimizing these compounds for enhanced efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
